N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
A study by Karmakar et al. (2007) investigates the structural aspects of amide-containing isoquinoline derivatives, highlighting their formation of gels and crystalline solids upon treatment with different mineral acids. These compounds' interaction with acids and their ability to form host–guest complexes with enhanced fluorescence emission suggests potential applications in material science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Synthetic Methodologies
Research by King (2007) describes a high-yielding synthesis of a related compound through an acyliminium ion cyclisation, demonstrating an efficient pathway to complex structures with potential pharmacological properties (King, 2007).
Biological Activities
A novel anilidoquinoline derivative, evaluated for its therapeutic efficacy in treating Japanese encephalitis, shows significant antiviral and antiapoptotic effects in vitro. This compound's ability to decrease viral load and increase survival in infected mice points to potential applications in antiviral therapy (Ghosh et al., 2008).
Analgesic and Anti-Inflammatory Activities
Yusov et al. (2019) synthesized enaminoamides and evaluated their analgesic and anti-inflammatory effects. The study found that some of these compounds displayed effects at the level of sodium metamizole, suggesting their utility in developing new pain relief and anti-inflammatory medications (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-3-18-6-4-5-11-29(18)25(30)20-15-26-24-19(9-7-16(2)27-24)23(20)28-17-8-10-21-22(14-17)32-13-12-31-21/h7-10,14-15,18H,3-6,11-13H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDYSNOHTOZKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCCO5)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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